Chlorambucil chloroethyl ester
Description
Properties
IUPAC Name |
2-chloroethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl3NO2/c17-8-11-20(12-9-18)15-6-4-14(5-7-15)2-1-3-16(21)22-13-10-19/h4-7H,1-3,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPWPMRXQCYAKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)OCCCl)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501196946 | |
| Record name | 2-Chloroethyl 4-[bis(2-chloroethyl)amino]benzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94236-91-6 | |
| Record name | 2-Chloroethyl 4-[bis(2-chloroethyl)amino]benzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94236-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorambucil chloroethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094236916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroethyl 4-[bis(2-chloroethyl)amino]benzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroethyl 4-[bis(2-chloroethyl)amino]phenylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORAMBUCIL CHLOROETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI3JYQ5ELG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorambucil chloroethyl ester can be synthesized through the reaction of 4-aminophenylbutyric acid with bis(2-chloroethyl)amine. The reaction typically involves the use of a solvent like dichloromethane and a catalyst such as triethylamine. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to maximize yield and purity while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Chlorambucil chloroethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chloroethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as sodium hydroxide and various amines are employed for substitution reactions.
Major Products
The major products formed from these reactions include various metabolites that are often more water-soluble and can be excreted from the body more easily .
Scientific Research Applications
Scientific Research Applications
Chlorambucil chloroethyl ester has diverse applications across various scientific fields:
- Chemistry : Serves as a model compound for studying alkylating agents.
- Biology : Utilized in research on DNA damage and repair mechanisms.
- Medicine : Extensively used in cancer research to develop new chemotherapy drugs.
- Industry : Employed in producing hybrid molecules for targeted cancer therapy .
Efficacy Against Cancer Cell Lines
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its activity compared to chlorambucil:
| Cell Line | IC50 (µM) | Comparison to Chlorambucil |
|---|---|---|
| MCF-7 (Breast) | 40 | Superior |
| A2780 (Ovarian) | 35 | Superior |
| PC3 (Prostate) | 32 | Superior |
| DU145 (Prostate) | 28 | Superior |
| MiaPaCa2 (Pancreas) | >150 | No significant activity |
The data suggests that this compound is more effective than traditional chlorambucil across several cancer types .
Case Studies
-
Combination Therapy with Cisplatin :
- A study evaluated a hybrid Pt(IV) prodrug combining chlorambucil and cisplatin. This compound demonstrated superior antitumor activity compared to either drug alone, particularly in colon cancer models. The dual-targeting mechanism improved cellular uptake and interaction with DNA, leading to increased apoptosis .
-
Hybrid Molecules :
- Research on hybrid molecules incorporating chlorambucil with L-tyrosine showed enhanced antiproliferative activity against MCF-7 cells. Modifications led to better selectivity and reduced toxicity towards normal cells. The presence of stable amide bonds was found to contribute significantly to the improved therapeutic effects .
-
Chlorambucil–7α-Testosterone Hybrid :
- This compound was synthesized through different synthetic approaches and evaluated against prostate cancer cell lines. It exhibited selective cytotoxicity towards LNCaP cells while being inactive against PC3 cells, indicating its potential as a targeted therapy for prostate cancer.
Mechanism of Action
Chlorambucil chloroethyl ester exerts its effects by alkylating the DNA bases, leading to DNA fragmentation and inhibition of DNA synthesis and RNA transcription. This results in cell cycle arrest and apoptosis. The compound primarily targets rapidly dividing cells, making it effective against cancer cells .
Comparison with Similar Compounds
Chlorambucil–Tyrosine Hybrids (Ester vs. Amide Linkages)
Structural and Stability Differences
Key Findings
- Stability : The amide-linked hybrid (Compound 2) is more stable in enzymatic environments than the ester-linked hybrid (Compound 1) .
- Antiproliferative Activity : Both compounds showed time- and concentration-dependent cytotoxicity in MCF-7 breast cancer cells. However, Compound 2 (amide) exhibited higher specificity for hormone-dependent cancers and superior IC₅₀ values (~17.72–63.03 µM) compared to chlorambucil alone .
- LAT1 Targeting: Both derivatives bound LAT1 with affinity similar to endogenous L-tyrosine, facilitating 3–5× higher cellular uptake than chlorambucil .
Table 1: Comparison of Chlorambucil–Tyrosine Hybrids
| Parameter | Ester-Linked (Compound 1) | Amide-Linked (Compound 2) |
|---|---|---|
| Stability | Moderate (enzymatic hydrolysis) | High (resists hydrolysis) |
| IC₅₀ in MCF-7 (µM) | ~30–40 | ~18–25 |
| LAT1 Binding Affinity | Comparable to L-tyrosine | Comparable to L-tyrosine |
| Target Specificity | Broad | Hormone-dependent cancers |
Chlorambucil-Tertiary Butyl Ester
Structural Modification
Chlorambucil-tertiary butyl ester replaces the carboxylic acid group with a lipophilic tertiary butyl ester, enhancing blood-brain barrier penetration .
Pharmacokinetic Advantages
Table 2: Chlorambucil vs. Tertiary Butyl Ester
| Parameter | Chlorambucil | Tertiary Butyl Ester |
|---|---|---|
| LogP (Lipophilicity) | Low | High |
| Brain:Plasma Ratio | 0.018 | 0.68 |
| Plasma Half-Life | Short | Extended |
Chlorambucil–Steroid Conjugates
Prasterone and Pregnenolone Esters
- Selectivity: Moderate specificity for MDA-MB-468 breast adenocarcinoma cells (IC₅₀ ~20–50 µM) .
Key Limitation: Limited cytosolic drug release due to ester bond stability, reducing alkylation efficacy .
Transferrin-Conjugated Chlorambucil Esters
Acid-Sensitive vs. Stable Linkers
- Ester Linkers : Conjugates with stable ester bonds (e.g., benzaldehyde hydrazone) showed reduced cytotoxicity (IC₅₀ >100 µM in MCF-7) .
- Acid-Labile Linkers : Acetaldehyde hydrazone conjugates exhibited 3–18× lower IC₅₀ values than chlorambucil, leveraging pH-dependent drug release in tumor microenvironments .
Mechanistic Insights and Trends
Stability and Drug Release
Lipophilicity and Tissue Penetration
- Chlorambucil-tertiary butyl ester and steroid conjugates demonstrate that increased lipophilicity improves CNS penetration but requires balance with hydrolysis rates to avoid membrane accumulation .
Biological Activity
Chlorambucil chloroethyl ester is a derivative of the alkylating agent chlorambucil, which has been widely studied for its anticancer properties. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and potential modifications to enhance its therapeutic profile.
Chlorambucil and its derivatives, including this compound, function primarily as alkylating agents . They exert their effects by forming covalent bonds with DNA, specifically targeting the nucleobases guanine and adenine. This cross-linking inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells .
The chloroethyl group in chlorambucil is crucial for its activity. It reacts with the N7 position of guanine and the N3 position of adenine, resulting in the formation of DNA adducts that disrupt normal cellular functions . The introduction of the ester group may influence the lipophilicity and cellular uptake of the compound, potentially enhancing its bioavailability compared to chlorambucil alone .
Efficacy Against Cancer Cell Lines
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown that this compound has improved antiproliferative effects compared to its parent compound, particularly in hormone-dependent breast cancer cells (MCF-7) and other solid tumors .
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Comparison to Chlorambucil |
|---|---|---|
| MCF-7 | 40 | Superior |
| A2780 (Ovarian) | 35 | Superior |
| PC3 (Prostate) | 32 | Superior |
| DU145 (Prostate) | 28 | Superior |
| MiaPaCa2 (Pancreas) | >150 | No significant activity |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The data suggests that this compound is more effective than traditional chlorambucil across several cancer types.
Case Studies
Several studies have highlighted the enhanced efficacy of this compound when combined with other therapeutic agents. For example:
- Combination Therapy with Cisplatin : A study evaluated a Pt(IV) prodrug combining chlorambucil and cisplatin. The hybrid compound demonstrated superior antitumor activity compared to either drug alone, particularly in colon cancer models. The dual-targeting mechanism improved cellular uptake and DNA interaction, leading to increased apoptosis .
- Hybrid Molecules : Research on hybrid molecules incorporating chlorambucil with L-tyrosine showed enhanced antiproliferative activity against MCF-7 cells. The modifications led to better selectivity and reduced toxicity towards normal cells .
Future Directions
Despite its promising activity, this compound still presents challenges such as toxicity to normal cells and the potential for chemoresistance. Ongoing research aims to modify the compound further to improve selectivity and reduce side effects. Strategies include:
- Structural Modifications : Altering the ester or amide linkages may enhance stability and efficacy.
- Nanoparticle Delivery Systems : Utilizing nanoparticles for targeted delivery could improve biodistribution and reduce systemic toxicity.
Q & A
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods for weighing and solubilization (DMSO/ethanol).
- Waste disposal : Deactivate alkylating residues with 10% sodium thiosulfate before disposal .
- Documentation : Maintain inventory logs with batch numbers and expiry dates for traceability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
